3-丁酰胺基-N-(4-氯苯基)苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

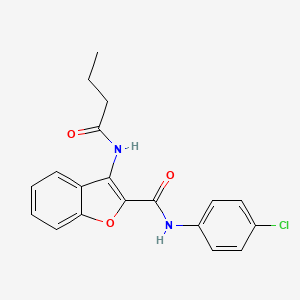

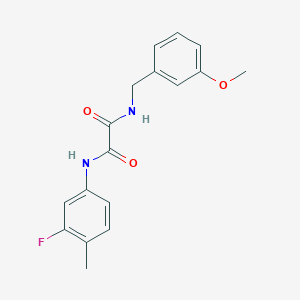

The compound 3-butyramido-N-(4-chlorophenyl)benzofuran-2-carboxamide is a chemical entity that is presumed to have a benzofuran backbone with a butyramido substituent at the 3-position and a 4-chlorophenyl group attached through an amide linkage. While the provided papers do not directly discuss this compound, they provide insights into similar structures that can help infer some of the properties and characteristics of the compound .

Synthesis Analysis

The synthesis of similar compounds, as described in the provided papers, involves the formation of amide bonds and the introduction of halogenated phenyl groups. For instance, the synthesis of N-butylthiophene-3-carboxamide and its seleno derivative involves the attachment of an N-butylcarboxamide group to a thiophene ring . Similarly, the synthesis of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide includes the incorporation of a chlorophenyl group . These methods could potentially be adapted for the synthesis of 3-butyramido-N-(4-chlorophenyl)benzofuran-2-carboxamide by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds shows that the orientation of substituents can significantly affect the overall conformation. For example, in N-butylthiophene-3-carboxamide, the N-butylcarboxamide group is almost planar with the aromatic thiophene ring . In the case of the benzothiazine derivatives, extensive intramolecular hydrogen bonds stabilize the structures . These observations suggest that in 3-butyramido-N-(4-chlorophenyl)benzofuran-2-carboxamide, the orientation of the butyramido and chlorophenyl groups would be critical in determining the molecule's conformation and potential for intramolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve the amide functional groups, which are known to participate in hydrogen bonding. As seen in the 4-chloro derivative of the benzothiazine compound, intermolecular N-H...O hydrogen bonds can lead to the formation of dimeric pairs . This suggests that 3-butyramido-N-(4-chlorophenyl)benzofuran-2-carboxamide might also engage in hydrogen bonding, affecting its solubility, crystallinity, and potential for forming supramolecular structures.

Physical and Chemical Properties Analysis

While the exact physical and chemical properties of 3-butyramido-N-(4-chlorophenyl)benzofuran-2-carboxamide are not provided, the properties of structurally related compounds can offer some predictions. The planarity between the carboxamide group and the aromatic ring in N-butylthiophene-3-carboxamide suggests that similar planarity might be expected in the target compound, potentially affecting its optical properties. The presence of a chlorophenyl group could influence the compound's electronic properties and reactivity due to the electron-withdrawing nature of the chlorine atom . Additionally, the amide groups in both referenced compounds are involved in hydrogen bonding, which would likely impact the melting point, boiling point, and solubility of the compound .

科学研究应用

抗菌活性

涉及苯并呋喃衍生物的关键研究领域,类似于 3-丁酰胺基-N-(4-氯苯基)苯并呋喃-2-甲酰胺,重点关注其抗菌功效。这些化合物已被合成并评估其抑制一系列致病菌的潜力,展示了显着的抗菌特性。例如,已经合成、表征和评估了一系列新型苯并呋喃甲酰胺衍生物的体外抗菌活性,对各种微生物菌株表现出有希望的结果 (Lavanya, Sribalan, & Padmini, 2017)。类似地,其他研究开发了苯并呋喃-2-基衍生物,目的是发现表现出抗菌、抗炎和自由基清除活性的新化学实体,进一步强调了苯并呋喃衍生物在治疗研究中的多功能性。

抗肿瘤活性

苯并呋喃化合物的探索延伸到肿瘤学研究,其作为抗肿瘤剂的潜力正在被研究。一项值得注意的研究合成了一系列新的苯并呋喃-2-基吡唑嘧啶衍生物,并评估了它们对肝癌细胞系的细胞毒性活性,将疗效与已知的化学治疗剂进行了比较。这项研究突出了这些化合物有希望的抗肿瘤能力,为癌症治疗的未来发展奠定了基础 (El-Zahar et al., 2011)。

有机电致发光化合物

已经研究了合成包含苯并呋喃单元的有机电致发光化合物,展示了此类衍生物在电子和光子应用中的潜力。例如,一项研究详细介绍了通过涉及苯并呋喃组分的一步合成创建电致发光化合物,揭示了各种合成条件对产物收率的影响,并强调了这些化合物在电致发光器件中的应用 (Shi Juan-ling, 2006)。

未来方向

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . They are expected to be an effective therapeutic drug for various diseases . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for therapy that might give excellent results in in vivo/in vitro applications .

属性

IUPAC Name |

3-(butanoylamino)-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3/c1-2-5-16(23)22-17-14-6-3-4-7-15(14)25-18(17)19(24)21-13-10-8-12(20)9-11-13/h3-4,6-11H,2,5H2,1H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQMZXDBWCTGMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzo[c][1,2,5]thiadiazol-5-yl(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B3012628.png)

![6-(cinnamylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3012629.png)

![2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol](/img/structure/B3012631.png)

![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3012639.png)

![6-Tert-butyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3012641.png)

![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3012645.png)

![N-(5-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B3012651.png)